molecular formula C16H18S2 B428871 spiro[4,13-dithiatricyclo[8.3.0.03,7]trideca-1(10),3(7),5,11-tetraene-2,1'-cyclohexane]

spiro[4,13-dithiatricyclo[8.3.0.03,7]trideca-1(10),3(7),5,11-tetraene-2,1'-cyclohexane]

Cat. No.: B428871
M. Wt: 274.4g/mol
InChI Key: SYRBHAMKNYKFAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,9-Dihydrospiro(4H-thieno[3’,2’:5,6]cyclohepta[1,2-b]thiophene-9,1’-cyclohexane) is a complex organic compound with the molecular formula C16H18S2 This compound is characterized by its unique spiro structure, which includes a thieno and cyclohepta ring system fused together

Preparation Methods

The synthesis of 5,9-dihydrospiro(4H-thieno[3’,2’:5,6]cyclohepta[1,2-b]thiophene-9,1’-cyclohexane) can be achieved through several synthetic routes. One common method involves the use of a Wittig-Horner reaction, which is a type of olefination reaction that forms carbon-carbon double bonds. This reaction typically requires the use of phosphonate reagents and strong bases under controlled conditions . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity of the compound.

Chemical Reactions Analysis

5,9-Dihydrospiro(4H-thieno[3’,2’:5,6]cyclohepta[1,2-b]thiophene-9,1’-cyclohexane) undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may result in the formation of thiols or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as halides or amines replace hydrogen atoms in the compound.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5,9-Dihydrospiro(4H-thieno[3’,2’:5,6]cyclohepta[1,2-b]thiophene-9,1’-cyclohexane) has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of spiro compounds.

    Biology: Researchers investigate its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: The compound is explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which 5,9-dihydrospiro(4H-thieno[3’,2’:5,6]cyclohepta[1,2-b]thiophene-9,1’-cyclohexane) exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

5,9-Dihydrospiro(4H-thieno[3’,2’:5,6]cyclohepta[1,2-b]thiophene-9,1’-cyclohexane) can be compared with other similar compounds, such as:

    9,10-Dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophene-4-one: This compound shares a similar core structure but differs in its functional groups and specific ring fusion.

    5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one: Another related compound with a different ring system and functional groups.

The uniqueness of 5,9-dihydrospiro(4H-thieno[3’,2’:5,6]cyclohepta[1,2-b]thiophene-9,1’-cyclohexane) lies in its specific spiro structure and the combination of thieno and cyclohepta rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H18S2

Molecular Weight

274.4g/mol

IUPAC Name

spiro[4,13-dithiatricyclo[8.3.0.03,7]trideca-1(10),3(7),5,11-tetraene-2,1'-cyclohexane]

InChI

InChI=1S/C16H18S2/c1-2-8-16(9-3-1)14-12(6-10-17-14)4-5-13-7-11-18-15(13)16/h6-7,10-11H,1-5,8-9H2

InChI Key

SYRBHAMKNYKFAW-UHFFFAOYSA-N

SMILES

C1CCC2(CC1)C3=C(CCC4=C2SC=C4)C=CS3

Canonical SMILES

C1CCC2(CC1)C3=C(CCC4=C2SC=C4)C=CS3

Origin of Product

United States

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